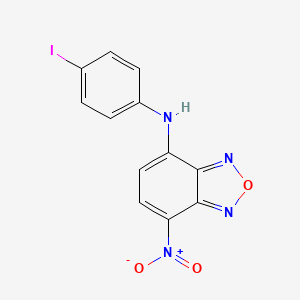![molecular formula C14H9BrCl2N2OS B5230092 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5230092.png)
3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, also known as BRD-8899, is a small molecule inhibitor that has been widely used in scientific research for its ability to target a specific protein.
Mechanism of Action
3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide targets the bromodomain of BRD9, which is a protein domain that recognizes acetylated lysine residues on histones. By inhibiting the activity of BRD9, 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide can disrupt the regulation of gene expression, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide can have a variety of biochemical and physiological effects, depending on the biological system being studied. For example, in cancer cells, 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit cell proliferation and induce apoptosis. In T cells, 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the production of cytokines such as IL-2 and IFN-gamma.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for BRD9, which allows researchers to study the effects of inhibiting this protein in a variety of biological systems. However, one limitation of using 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide is its relatively low potency, which can make it difficult to achieve complete inhibition of BRD9 in some systems.
Future Directions
There are several future directions for research involving 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent inhibitors of BRD9 that can be used in a wider range of biological systems. Another area of interest is the study of the role of BRD9 in various diseases, including cancer and immune disorders. Finally, the use of 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide in combination with other inhibitors or therapies is an area of research that holds promise for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide involves a series of chemical reactions that begin with the preparation of 3-bromoaniline. This is followed by the reaction of 3-bromoaniline with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3,4-dichlorobenzoyl chloride to form the final product, 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide.
Scientific Research Applications
3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been widely used in scientific research for its ability to target the protein BRD9. BRD9 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. 3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of BRD9, leading to changes in gene expression that can be studied in various biological systems.
properties
IUPAC Name |
3-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2OS/c15-9-3-1-2-8(6-9)13(20)19-14(21)18-10-4-5-11(16)12(17)7-10/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQGVXDRYXWARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5230015.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5230026.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5230039.png)
![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5230046.png)
![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5230060.png)
![3-[(benzylthio)methyl]-5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5230066.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5230083.png)
![2,7-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5230085.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-3-pyridinylbenzamide](/img/structure/B5230091.png)
![1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5230099.png)

